molecular formula C9H11ClN2O2 B1456633 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride CAS No. 52798-09-1

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Cat. No.: B1456633
CAS No.: 52798-09-1
M. Wt: 214.65 g/mol
InChI Key: FVNZSYXKUMKULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride: is a chemical compound with the molecular formula C9H11ClN2O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a carbamimidoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-aminobenzonitrile.

    Formation of Carbamimidoyl Group: The 4-aminobenzonitrile undergoes a reaction with a suitable reagent, such as cyanamide, to form the carbamimidoyl group.

    Attachment to Acetic Acid: The resulting intermediate is then reacted with chloroacetic acid under controlled conditions to form the desired product.

    Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to convert the free acid into its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamimidoyl group, converting it into different functional groups such as amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Amines and other reduced forms of the carbamimidoyl group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, the compound is utilized in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it valuable in biochemical assays.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors. Its pharmacological properties are being explored for the treatment of various diseases.

Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its role as an intermediate in the production of high-value compounds is well-recognized.

Mechanism of Action

The mechanism of action of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzymatic activity. The phenyl ring provides hydrophobic interactions, enhancing the compound’s binding affinity. These interactions result in the modulation of biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

    4-Carbamimidoylbenzoic acid: Similar structure but lacks the acetic acid moiety.

    2-(4-Carbamimidoylphenyl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

    4-Carbamimidoylphenylacetic acid: Similar structure without the hydrochloride salt form.

Uniqueness: 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride is unique due to its combination of the carbamimidoyl group, phenyl ring, and acetic acid moiety, along with its hydrochloride salt form. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4-carbamimidoylphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-9(11)7-3-1-6(2-4-7)5-8(12)13;/h1-4H,5H2,(H3,10,11)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNZSYXKUMKULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719183
Record name (4-Carbamimidoylphenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52798-09-1
Record name (4-Carbamimidoylphenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Carbamimidoylphenyl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Carbamimidoylphenyl)acetic acid hydrochloride
Reactant of Route 3
2-(4-Carbamimidoylphenyl)acetic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-Carbamimidoylphenyl)acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(4-Carbamimidoylphenyl)acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.